N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydropyran (oxan-4-yl)methyl group at the N1 position and a 5-oxopyrrolidine-2-carboxamide moiety at the C4 position.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-13-2-1-12(17-13)14(20)16-11-7-15-18(9-11)8-10-3-5-21-6-4-10/h7,9-10,12H,1-6,8H2,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVSGNMNIUVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the pyrrolidine ring through amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole or oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield N-oxide derivatives, while reduction can lead to fully saturated compounds. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties .
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Key Observations:
Pyrazole Core: All compounds share a pyrazole ring, a nitrogen-rich heterocycle known for diverse bioactivity. However, substituent variations significantly alter properties: The oxan-4-ylmethyl group in the target compound and analogs (e.g., ) likely improves solubility and metabolic stability compared to nitro or methoxyphenyl groups in other derivatives .
Biological Activity: 1,3,4-Thiadiazole derivatives () demonstrate antimicrobial activity, attributed to the electron-withdrawing nitro groups and thiadiazole ring, which may disrupt microbial membranes . The absence of nitro groups in the target compound suggests differing mechanisms or targets. No activity data are available for oxan-4-yl-containing pyrazole analogs (–5), highlighting a gap in pharmacological characterization for this structural class.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrrolidine moiety, and an oxan group. Its molecular formula is C_{12}H_{16}N_{4}O_{3}, with a molecular weight of approximately 252.28 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity : In vitro assays showed that the compound reduced the viability of A549 cells significantly, with some derivatives achieving over 66% reduction in cell viability at a concentration of 100 µM after 24 hours .
- Selectivity : The compound demonstrated selective cytotoxicity, affecting cancerous cells more than non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a favorable therapeutic window .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens. The following pathogens were targeted in studies:
- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)
- Gram-negative bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii
Key Findings:
- Efficacy Against Resistant Strains : The compound exhibited notable activity against MRSA and other resistant strains, highlighting its potential as an antimicrobial agent in the face of rising antibiotic resistance .
- Mechanism of Action : While specific mechanisms are still under investigation, preliminary results suggest that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor .
Comparative Analysis of Biological Activities
Case Studies
- Study on Anticancer Properties :
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Study on Antimicrobial Efficacy :
- A separate investigation focused on the antimicrobial action of the compound against multidrug-resistant strains. Results indicated that certain structural modifications enhanced activity against MRSA and other resistant pathogens, suggesting pathways for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
